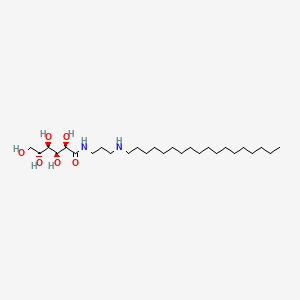

N-(3-(Octadecylamino)propyl)-D-gluconamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(Octadecylamino)propyl)-D-gluconamide is a compound that belongs to the class of amides It is characterized by the presence of an octadecylamino group attached to a propyl chain, which is further linked to a D-gluconamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene or chloroform, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of N-(3-(Octadecylamino)propyl)-D-gluconamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(Octadecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted amides .

Applications De Recherche Scientifique

N-(3-(Octadecylamino)propyl)-D-gluconamide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of N-(3-(Octadecylamino)propyl)-D-gluconamide involves its ability to interact with various molecular targets and pathways. The compound can form micelles and other self-assembled structures, which can encapsulate and deliver active molecules to specific sites. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of therapeutic agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(3-(Octadecylamino)propyl)-D-gluconamide include:

- N-(3-(Dimethylamino)propyl)-D-gluconamide

- N-(3-(Dodecylamino)propyl)-D-gluconamide

- N-(3-(Hexadecylamino)propyl)-D-gluconamide

Uniqueness

This compound is unique due to its long octadecyl chain, which imparts distinct surfactant properties. This long chain enhances its ability to form stable micelles and other self-assembled structures, making it particularly useful in applications requiring high stability and emulsifying capabilities .

Activité Biologique

N-(3-(Octadecylamino)propyl)-D-gluconamide is a synthetic compound characterized by its amphiphilic nature, which allows it to interact effectively with biological membranes. This property has garnered attention for its potential applications in drug delivery systems, cryopreservation, and other biomedical fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C27H56N2O6 and a molecular weight of approximately 504.753 g/mol. The compound features a long-chain octadecyl group that contributes to its amphiphilic characteristics, allowing it to interact with both hydrophilic and hydrophobic environments. This structural configuration is crucial for its biological activity, particularly in facilitating the transport of other molecules across lipid bilayers.

The biological activity of this compound primarily stems from its ability to disrupt cellular membranes and modulate membrane fluidity. Its amphiphilic nature enhances its interaction with lipid bilayers, potentially leading to:

- Enhanced Drug Delivery : The compound can act as a carrier for hydrophilic drugs, improving their solubility and bioavailability.

- Cryopreservation Applications : It has been studied for its role in inhibiting ice recrystallization during the cryopreservation of biological samples, thereby reducing cell damage during freezing and thawing processes .

In Vitro Studies

- Cell Membrane Interaction : Research indicates that this compound can enhance the permeability of cell membranes. This property is essential for drug delivery applications where efficient transport across membranes is required.

- Ice Recrystallization Inhibition : In studies related to cryopreservation, the compound demonstrated significant effectiveness in reducing ice recrystallization, which is critical for maintaining cell viability during freezing processes. For instance, when used in combination with dimethyl sulfoxide (DMSO), it improved the recovery rates of stem cells post-thaw .

Case Studies

- A study focused on the cryopreservation of cord blood units (CBUs) found that supplementation with ice recrystallization inhibitors like this compound led to higher levels of viable hematopoietic stem cells post-thawing compared to controls without the inhibitor. This suggests a direct correlation between the compound's activity and improved engraftment outcomes in clinical settings .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their properties and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-(Tetradecylamino)propyl)-D-gluconamide | C23H48N2O6 | Shorter alkyl chain; similar applications |

| N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate | C27H50N1O5S1 | Quaternary ammonium compound; used in gene delivery |

| N-[3-(Hexadecylamino)propyl]-D-gluconamide | C25H52N2O6 | Intermediate alkyl chain; potential for similar activity |

The longer octadecyl chain of this compound enhances its amphiphilicity compared to shorter-chain analogs, potentially leading to improved interactions with biological membranes.

Propriétés

Numéro CAS |

93980-89-3 |

|---|---|

Formule moléculaire |

C27H56N2O6 |

Poids moléculaire |

504.7 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(octadecylamino)propyl]hexanamide |

InChI |

InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-20-18-21-29-27(35)26(34)25(33)24(32)23(31)22-30/h23-26,28,30-34H,2-22H2,1H3,(H,29,35)/t23-,24-,25+,26-/m1/s1 |

Clé InChI |

YZPULGLXVFIDSQ-FXSWLTOZSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.